![molecular formula C28H18N4O6S B11710314 1H-Isoindole-1,3(2H)-dione, 2,2'-(sulfonyldi-4,1-phenylene)bis[5-amino- CAS No. 139061-93-1](/img/structure/B11710314.png)
1H-Isoindole-1,3(2H)-dione, 2,2'-(sulfonyldi-4,1-phenylene)bis[5-amino-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2,2’-(sulfonyldi-4,1-phenylene)bis[5-amino-] is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a sulfonyldi-phenylene linkage and amino groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves selective carbon-nitrogen triple bond activation. This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid .
Industrial Production Methods
the general principles of organic synthesis, such as the use of high-throughput docking and ATP-binding site targeting, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium carbenoids, organic azides, and α-aryldiazoesters. The reaction conditions often involve high temperatures and the use of catalysts such as rhodium .
Major Products Formed
The major products formed from these reactions include structurally unique fluorophores with aggregation-induced emission characteristics.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1H-Isoindole derivatives typically involves multi-step reactions that include condensation and cyclization processes. Recent studies have highlighted various synthetic pathways that yield derivatives with enhanced biological properties. For instance, Jabbour et al. (2023) reported the synthesis of isoindole derivatives with antimicrobial and anticancer activities through a series of chemical transformations involving isoindole cores .
Antimicrobial Activity
Research indicates that isoindole derivatives exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have shown that certain derivatives possess activity comparable to standard antibiotics. For example:
- Compound Efficacy : A derivative demonstrated inhibition zones comparable to gentamicin against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Isoindole derivatives have been evaluated for their anticancer potential. Studies reveal that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression:
- Cell Lines Tested : Compounds were tested on human cancer cell lines such as Caco-2 and HCT-116.
- Mechanism of Action : The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole core enhance antiproliferative effects .
Antileishmanial Activity
Certain isoindole derivatives have shown promising results against Leishmania tropica:
- IC50 Values : One compound exhibited an IC50 value of 0.0478 μmol/mL, demonstrating superior effectiveness compared to traditional treatments like Glucantime .
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is influenced by their structural features. Key factors include:
- Lipophilicity : Increased lipophilic properties correlate with enhanced antimicrobial and anticancer activities.
- Halogenation : The introduction of halogen atoms into the isoindole structure has been shown to improve antimicrobial efficacy significantly .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, the compound acts as an ATP-competitive inhibitor of human protein kinase CK2, which plays a role in various cellular processes . The binding modes for the most active inhibitors have been proposed, providing insights into their molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also inhibitors of human protein kinase CK2 and have similar structural features.
Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones: Another class of CK2 inhibitors with distinct structural characteristics.
Biological Activity
1H-Isoindole-1,3(2H)-dione and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 2,2'-(sulfonyldi-4,1-phenylene)bis[5-amino-] is particularly noteworthy for its potential therapeutic applications in neurodegenerative diseases, inflammation, and bacterial infections.
Chemical Structure and Properties
Chemical Formula: C28H16N2O6S
Molecular Weight: 520.50 g/mol
CAS Registry Number: 316048
The structure of this compound features a sulfonyl group connecting two isoindole moieties, which is essential for its biological activity. The presence of amino groups enhances its solubility and interaction with biological targets.
Neuroprotective Effects
Research indicates that isoindole derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For instance, a derivative with a phenyl substituent at position 4 of piperazine showed an IC50 value of 1.12 μM against AChE, indicating strong potential as a neuroprotective agent .
Table 1: AChE and BuChE Inhibition Data
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
Derivative I | 1.12 | N/A |
Derivative III | N/A | 21.24 |
N-benzylpiperidinylamine | 0.087 | 7.76 |
Anti-inflammatory Activity
Isoindole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10. These compounds can inhibit the phosphorylation of the NF-κB p65 subunit in macrophages, demonstrating their potential as anti-inflammatory agents .
Table 2: Inflammatory Cytokine Modulation
Compound | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 |
---|---|---|---|
Derivative A | Inhibition | Inhibition | Promotion |
Derivative B | Moderate Inhibition | No effect | Promotion |
Antibacterial Activity
Some studies have also highlighted the antibacterial properties of isoindole derivatives. Compounds have been evaluated against various bacterial strains with promising results, indicating that these derivatives may serve as a basis for developing new antibiotics .
Study on Neurodegenerative Disease Models
A comprehensive study evaluated several isoindole derivatives for their efficacy in neurodegenerative disease models. The results indicated that compounds with longer alkyl chains exhibited enhanced AChE inhibitory activity, suggesting that structural modifications can significantly impact biological activity .
Evaluation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of benzylamino-2-hydroxyalkylphthalimide derivatives. These compounds were found to be effective in reducing inflammation markers in cellular models, supporting their potential use in treating inflammatory diseases .
Properties
CAS No. |
139061-93-1 |
---|---|
Molecular Formula |
C28H18N4O6S |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
5-amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H18N4O6S/c29-15-1-11-21-23(13-15)27(35)31(25(21)33)17-3-7-19(8-4-17)39(37,38)20-9-5-18(6-10-20)32-26(34)22-12-2-16(30)14-24(22)28(32)36/h1-14H,29-30H2 |
InChI Key |
WXTBFUNIQYAFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)N)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)N |
Origin of Product |
United States |
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